molecular formula C25H29N3O2 B10894419 2-(2,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

2-(2,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B10894419
M. Wt: 403.5 g/mol
InChI Key: GFZWMGRTORNBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, substituted with a 2,4-dimethylphenyl group and a morpholinopropyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. The morpholinopropyl group is then attached via a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE: Lacks the morpholinopropyl group, resulting in different biological activity.

    N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE: Lacks the 2,4-dimethylphenyl group, affecting its chemical properties and reactivity.

Uniqueness

2-(2,4-DIMETHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of both the 2,4-dimethylphenyl and morpholinopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H29N3O2/c1-18-8-9-20(19(2)16-18)24-17-22(21-6-3-4-7-23(21)27-24)25(29)26-10-5-11-28-12-14-30-15-13-28/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,29)

InChI Key

GFZWMGRTORNBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.